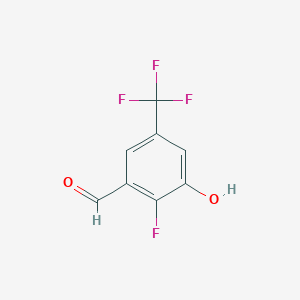

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde

Description

Properties

Molecular Formula |

C8H4F4O2 |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2-fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H4F4O2/c9-7-4(3-13)1-5(2-6(7)14)8(10,11)12/h1-3,14H |

InChI Key |

RNTJRFSXKNEVOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of boronic acid intermediate | Grignard reaction + boronation | Mg, THF, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, trimethyl borate, low temp | 57 | Intermediate for further coupling |

| Formylation of trifluoromethyl toluene derivatives | Hydrolysis under acidic conditions | Acetic acid, sodium hydroxide/acetate, tetrabutylammonium bromide, 150-160 °C, autoclave | 87-90 | Industrially scalable, high purity |

| Fluorination | Lewis acid catalyzed electrophilic fluorination | BF3·Et2O, dichloromethane, low temp | Up to 83 | Efficient fluorine source for aromatic rings |

| Hydroxylation | Directed ortho-metalation or nucleophilic substitution | Various electrophilic hydroxylating agents | Not specified | Requires optimization, less documented |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The following table compares 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde with structurally similar benzaldehyde derivatives:

Key Observations:

Hydroxyl Group Impact : The hydroxyl group in the target compound distinguishes it from analogs like 2-Methoxy-5-(trifluoromethyl)benzaldehyde (similarity score: 0.88), which replaces -OH with -OCH₃. This substitution reduces hydrogen-bonding capacity and increases steric hindrance, altering solubility and reactivity .

Halogen Substitution : Bromo or chloro analogs (e.g., 2-Bromo-5-(trifluoromethyl)benzaldehyde ) exhibit higher molecular weights and distinct electronic effects, making them suitable for Suzuki-Miyaura coupling reactions .

Biological Activity

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde known for its diverse biological activities. This compound, characterized by its trifluoromethyl and hydroxy substituents, has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique reactivity profiles.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is , and it possesses several notable properties:

| Property | Value |

|---|---|

| Molecular Weight | 210.12 g/mol |

| Melting Point | 45-48 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 3.5 |

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity.

The biological activity of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize charged intermediates during enzymatic reactions. This characteristic is crucial in drug design, particularly for compounds targeting specific pathways in cancer and infectious diseases .

Antimicrobial Activity

Research indicates that 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 μg/mL against various strains .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be as low as 5 μM, indicating potent activity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain enzymes involved in cancer metabolism. For instance, it shows promising results in inhibiting matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis .

Case Studies

- Antiviral Activity : A recent study evaluated the antiviral efficacy of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde against influenza viruses. The compound demonstrated a reduction in viral load by over 90% in infected cell cultures, suggesting a potential role in antiviral therapy .

- Toxicological Assessment : In vivo studies conducted on murine models revealed that administration of the compound at doses up to 40 mg/kg did not result in significant toxicity, indicating a favorable safety profile for further development as a therapeutic agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.